molecular formula C8H11ClIN B2963105 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride CAS No. 2411267-07-5

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2963105
CAS No.: 2411267-07-5
M. Wt: 283.54
InChI Key: PKIUBCFWCKZLSV-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride is a chemical compound that features an iodophenyl group attached to a methylmethanamine backbone

Scientific Research Applications

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride typically involves the iodination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 4-iodoaniline with formaldehyde and formic acid to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride is unique due to the presence of both an iodophenyl group and a methylmethanamine moiety.

Properties

IUPAC Name

1-(4-iodophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSBEFJSAHIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411267-07-5
Record name [(4-iodophenyl)methyl](methyl)amine hydrochloride
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